Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1369501-61-0
VCID: VC2980908
InChI: InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)6-8(10)7-2-4-11-5-3-7;;/h2-5,8H,6,10H2,1H3;2*1H
SMILES: COC(=O)CC(C1=CC=NC=C1)N.Cl.Cl
Molecular Formula: C9H14Cl2N2O2
Molecular Weight: 253.12 g/mol

Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride

CAS No.: 1369501-61-0

Cat. No.: VC2980908

Molecular Formula: C9H14Cl2N2O2

Molecular Weight: 253.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride - 1369501-61-0

Specification

CAS No. 1369501-61-0
Molecular Formula C9H14Cl2N2O2
Molecular Weight 253.12 g/mol
IUPAC Name methyl 3-amino-3-pyridin-4-ylpropanoate;dihydrochloride
Standard InChI InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)6-8(10)7-2-4-11-5-3-7;;/h2-5,8H,6,10H2,1H3;2*1H
Standard InChI Key NSTORCLCXFBAKE-UHFFFAOYSA-N
SMILES COC(=O)CC(C1=CC=NC=C1)N.Cl.Cl
Canonical SMILES COC(=O)CC(C1=CC=NC=C1)N.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride is an organic compound featuring a pyridine ring attached to a propanoate structure with an amino group at the 3-position. The compound exists in the dihydrochloride salt form, which enhances its stability and solubility in various solvents, making it particularly suitable for pharmaceutical applications .

Basic Identifiers

The compound has several identifiers that allow for precise chemical recognition and classification:

ParameterValue
CAS Number1369501-61-0
Molecular FormulaC₉H₁₄Cl₂N₂O₂
Molecular Weight253.12-253.13 g/mol
MDL NumberMFCD06740412
PubChem CID44607640

Table 1: Basic Chemical Identifiers of Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride

Structural Representation

The structural representation of the compound includes several standardized notations that provide detailed information about its molecular arrangement:

Representation TypeValue
IUPAC Namemethyl 3-amino-3-pyridin-4-ylpropanoate; dihydrochloride
Standard InChIInChI=1S/C9H12N2O2.2ClH/c1-13-9(12)6-8(10)7-2-4-11-5-3-7;;/h2-5,8H,6,10H2,1H3;2*1H
InChI KeyNSTORCLCXFBAKE-UHFFFAOYSA-N
SMILESCOC(=O)CC(C1=CC=NC=C1)N.Cl.Cl

Table 2: Structural Representations of Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride

Physical and Chemical Properties

Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride possesses notable physical and chemical characteristics that influence its applications in research and development. Understanding these properties is essential for proper handling and utilization of the compound.

Physical Characteristics

The compound typically appears as a powder and requires specific storage conditions to maintain its stability and efficacy . Its physical properties make it suitable for various laboratory applications and pharmaceutical formulations.

PropertyDescription
AppearancePowder
Storage Temperature4°C
SolubilityEnhanced water solubility due to dihydrochloride salt form

Table 3: Physical Characteristics of Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride

Spectroscopic Properties

Spectroscopic data provides valuable information for compound identification and purity assessment. The predicted collision cross-section data from mass spectrometry analysis offers insights into the compound's behavior under analytical conditions.

Adductm/zPredicted CCS (Ų)
[M+H]+181.09715138.7
[M+Na]+203.07909149.3
[M+NH4]+198.12369145.8
[M+K]+219.05303144.7
[M-H]-179.08259139.6
[M+Na-2H]-201.06454144.5
[M]+180.08932140.2
[M]-180.09042140.2

Table 4: Predicted Collision Cross Section Data for Methyl 3-amino-3-(pyridin-4-yl)propanoate

Stereoisomers and Chirality

Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride contains a chiral center, resulting in distinct stereoisomers with potentially different biological activities. The stereochemistry at this chiral center is denoted by the (R) or (S) configuration, which can significantly influence the compound's interactions with biological targets.

(R)-Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride

The (R) stereoisomer has specific identifiers that distinguish it from the racemic mixture:

ParameterValue
CAS Number1391398-54-1
InChIInChI=1S/C9H12N2O2.2ClH/c1-13-9(12)6-8(10)7-2-4-11-5-3-7;;/h2-5,8H,6,10H2,1H3;2*1H/t8-;;/m1../s1
InChI KeyNSTORCLCXFBAKE-YCBDHFTFSA-N
IUPAC Namemethyl (3R)-3-amino-3-pyridin-4-ylpropanoate;dihydrochloride

Table 5: Identifiers for (R)-Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride

(S)-Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride

The (S) stereoisomer has its own specific identifiers:

ParameterValue
InChIInChI=1S/C9H12N2O2.2ClH/c1-13-9(12)6-8(10)7-2-4-11-5-3-7;;/h2-5,8H,6,10H2,1H3;2*1H/t8-;;/m0../s1
InChI KeyNSTORCLCXFBAKE-JZGIKJSDSA-N
IUPAC Namemethyl (3S)-3-amino-3-pyridin-4-ylpropanoate;dihydrochloride

Table 6: Identifiers for (S)-Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride

The stereochemistry significantly affects the compound's biological activity, with each stereoisomer potentially demonstrating different binding affinities and specificities toward biological targets. This stereoselectivity is crucial in pharmaceutical applications, where the efficacy of a drug often depends on its stereochemical configuration.

Biological Activity and Applications

Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride has garnered significant interest in pharmaceutical research due to its structural features and potential biological activities. The compound's structural similarity to amino acids and neurotransmitters suggests various pharmacological roles.

Pharmaceutical Research Applications

The compound serves as a valuable tool in pharmaceutical development, with several notable applications:

  • Precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects

  • Study of receptor-ligand interactions due to its structural characteristics

  • Development of novel pharmaceutical agents

The chiral center in the molecule enhances its biological significance, potentially improving binding affinity and specificity toward various biological targets such as enzymes or receptors.

Interaction with Biological Targets

Research indicates that Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride interacts with specific receptors and enzymes, modulating their activity and potentially leading to therapeutic effects. These interactions form the basis for its use in drug discovery programs and medicinal chemistry research.

The compound's structural similarity to amino acids suggests possible roles in neuroactive processes, potentially influencing neurotransmitter systems or serving as a metabolic precursor in neurological pathways.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Table 7: Hazard Statements for Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride

Precautionary Measures

To ensure safe handling, several precautionary measures are recommended:

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash thoroughly after handling
P270Do not eat, drink or smoke when using this product
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Table 8: Key Precautionary Statements for Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride

Comparative Analysis with Related Compounds

Understanding the relationship between Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride and structurally similar compounds provides valuable context for researchers considering its application.

Structural Analogs

Several compounds share structural similarities with Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride but differ in specific aspects:

CompoundMolecular FormulaKey Difference
Methyl 3-amino-3-(pyridin-3-yl)propanoateC₉H₁₂N₂O₂Position of pyridine nitrogen (3-position vs. 4-position)
Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoateC₉H₁₁ClN₂O₂Contains chlorine substituent and different pyridine position

Table 9: Structural Comparison of Related Compounds

These structural differences, though seemingly minor, can significantly affect the compounds' reactivity, binding affinity, and biological activity. The position of the pyridine nitrogen and the presence of additional substituents alter the electronic properties and three-dimensional structure of the molecules.

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